molecular formula C11H12ClN3O B13508297 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

Cat. No.: B13508297
M. Wt: 237.68 g/mol
InChI Key: HMKFYRKJJSXBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a chemical compound that features a unique structure combining a cyclopropyl group, an oxadiazole ring, and an aniline moiety. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the aniline moiety.

    Reduction: Reduced forms of the oxadiazole ring or the aniline group.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to possess hydrogen bond acceptor properties, which can facilitate binding to biological macromolecules . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride

InChI

InChI=1S/C11H11N3O.ClH/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7;/h1-3,6-7H,4-5,12H2;1H

InChI Key

HMKFYRKJJSXBFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=CC=C3)N.Cl

Origin of Product

United States

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